REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([NH2:8])=[CH:6][CH:5]=[N:4]1)[CH3:2].Cl[C:10](=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14](OCC)=O)[CH2:11][CH3:12].C(N(CC)CC)C.P(Cl)(Cl)([Cl:33])=O>C1(C)C=CC=CC=1>[Cl:33][C:14]1[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[C:10]([CH2:11][CH3:12])[N:8]=[C:7]2[N:3]([CH2:1][CH3:2])[N:4]=[CH:5][C:6]=12
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=CC=C1N
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
ClC(CC)=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
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CONCENTRATION
|
Details
|
The cooled mixture was concentrated to dryness
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated to dryness
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The aqueous phase was treated with aqueous sodium hydroxide (2M)
|
Type
|
EXTRACTION
|
Details
|
extracted with additional ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC(=C1C(=O)OCC)CC)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |